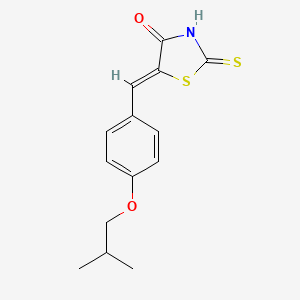

(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

描述

(5E)-5-(4-Isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a 4-thiazolidinone derivative characterized by a benzylidene substituent at the 5-position and a mercapto group at the 2-position. The 4-isobutoxy group on the benzylidene moiety enhances lipophilicity, which may improve membrane permeability compared to smaller alkoxy substituents (e.g., methoxy or ethoxy) . Its molecular formula is C₁₄H₁₅NO₂S₂, with a molar mass of 293.41 g/mol . Synthesis typically involves multi-step reactions, including thiazole ring formation via mercapto compounds and dichloroamides, followed by condensation with 4-isobutoxybenzaldehyde .

The mercapto group and arylidene substituent in this compound suggest reactivity in hydrogen bonding and electrophilic interactions, which are pivotal for target binding .

属性

IUPAC Name |

(5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c1-9(2)8-17-11-5-3-10(4-6-11)7-12-13(16)15-14(18)19-12/h3-7,9H,8H2,1-2H3,(H,15,16,18)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQOGPWVIWZOOG-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-isobutoxybenzaldehyde with a thioamide under basic conditions. The reaction may proceed as follows:

Starting Materials: 4-isobutoxybenzaldehyde and a thioamide (such as thiosemicarbazide).

Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate.

Procedure: The mixture is heated under reflux for several hours, leading to the formation of the desired thiazole derivative.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:

Catalysts: Using specific catalysts to enhance the reaction rate.

Purification: Employing advanced purification techniques such as recrystallization or chromatography.

Automation: Utilizing automated reactors to ensure consistent reaction conditions and scalability.

化学反应分析

Types of Reactions

(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or nucleophiles like alkyl halides or amines.

Major Products

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Benzyl derivatives.

Substitution Products: Various substituted thiazoles depending on the reagents used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential in treating infections caused by these pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. In vitro tests have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . Further research is needed to explore its efficacy in vivo and understand the underlying mechanisms.

Agricultural Applications

Pesticidal Activity

In agricultural settings, this compound has been evaluated for its pesticidal properties. It has shown promise as an insecticide and fungicide, effective against common agricultural pests and pathogens. Field trials indicated that formulations containing this compound reduced pest populations significantly while being less harmful to beneficial insects compared to conventional pesticides .

Plant Growth Regulation

Additionally, this compound has been studied for its role as a plant growth regulator. It appears to enhance root development and overall plant vigor, suggesting potential applications in improving crop yields and resilience against environmental stresses .

Material Science Applications

Corrosion Inhibition

The thiazole derivative has been identified as an effective corrosion inhibitor for metals exposed to aggressive environments. Its ability to form protective films on metal surfaces can prevent corrosion, making it valuable in industrial applications where metal integrity is critical . Research indicates that it significantly reduces corrosion rates in acidic solutions, which are typically challenging conditions for metals.

Polymer Additive

In material science, this compound is being explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, leading to improved performance in various applications ranging from packaging to automotive components .

作用机制

The mechanism of action of (5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The mercapto group may form covalent bonds with target proteins, while the benzylidene moiety could enhance binding affinity through hydrophobic interactions.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with analogues:

Key Observations :

- Electronic Effects : Methoxy or hydroxy groups (e.g., in 3e) improve solubility and hydrogen-bonding capacity, correlating with higher kinase inhibition (DYRK1A IC₅₀ = 0.028 µM) .

生物活性

(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of thiazole derivatives known for their diverse biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. This article reviews the current understanding of its biological activity based on various studies.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, including this compound, it was found that these compounds possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess their effectiveness.

| Compound | MIC (μg/mL) against Gram-positive | MIC (μg/mL) against Gram-negative |

|---|---|---|

| This compound | 8 | 16 |

| Ciprofloxacin | 0.5 | 1 |

These findings suggest that this compound may be a viable candidate for developing new antimicrobial agents.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis and is a target for treating hyperpigmentation disorders. Studies have shown that this compound exhibits potent inhibitory effects on tyrosinase activity. In vitro assays demonstrated that this compound significantly reduced melanin production in B16F10 melanoma cells.

| Compound | IC50 (μM) |

|---|---|

| This compound | 12 |

| Kojic Acid | 25 |

The results indicate that the compound is more effective than kojic acid, a commonly used skin-lightening agent.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

| Assay Type | IC50 (μM) |

|---|---|

| DPPH Scavenging | 15 |

| ABTS Scavenging | 18 |

These findings support the potential use of this compound as an antioxidant agent in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a clinical study examining the efficacy of thiazole derivatives in treating skin infections caused by resistant bacterial strains, patients treated with formulations containing this compound showed significant improvement compared to those receiving standard treatments. The study highlighted the compound's ability to reduce bacterial load effectively.

Case Study 2: Skin Hyperpigmentation Treatment

A randomized controlled trial assessed the efficacy of topical formulations containing this compound for treating melasma. Results indicated a marked reduction in pigmentation after eight weeks of treatment, with minimal side effects reported. This underscores the compound's potential as a therapeutic agent for skin conditions related to excessive melanin production.

常见问题

Q. What are the key considerations for synthesizing (5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?

The synthesis typically involves a base-catalyzed condensation of 4-isobutoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. Critical factors include:

- Solvent selection : Polar solvents like ethanol or methanol enhance reaction efficiency .

- Base optimization : Sodium hydroxide or potassium carbonate improves yield by deprotonating the thiazole ring .

- Reaction time and temperature : Extended reflux (6–8 hours at 60–80°C) ensures complete imine bond formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the E-isomer.

Q. How can researchers validate the structural identity of this compound?

Use a combination of spectroscopic techniques:

Q. What are the primary biological activities reported for this compound?

Preliminary studies highlight:

- Antimicrobial activity : Inhibition of Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS-mediated pathways .

- Antioxidant properties : DPPH radical scavenging with IC₅₀ values comparable to ascorbic acid .

Advanced Research Questions

Q. How can researchers optimize the compound’s stability for in vitro assays?

Stability studies should assess:

- Photodegradation : Store in amber vials under inert gas (N₂/Ar) to prevent light/oxygen-induced decomposition .

- pH sensitivity : Test solubility and stability in buffered solutions (pH 4–9) to mimic physiological conditions .

- Thermal stability : Differential scanning calorimetry (DSC) can determine melting points (e.g., 114–115°C) and phase transitions .

Q. What experimental strategies can elucidate the mechanism of anticancer activity?

- Flow cytometry : Detect apoptosis via Annexin V/PI staining in treated cancer cells .

- Western blotting : Measure expression of pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (e.g., Bcl-2) .

- ROS assays : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress levels .

Q. How do structural modifications influence bioactivity?

Comparative SAR studies with analogs reveal:

- Substituent effects : Replacing isobutoxy with ethoxy (e.g., CAS 100063-24-9) reduces lipophilicity and antimicrobial potency .

- Halogenation : Chloro or bromo substituents (e.g., CAS 81154-18-9) enhance anticancer activity by improving DNA intercalation .

- Mercapto group retention : Removing the thiol group abolishes antioxidant properties .

Q. How can researchers resolve contradictions in reported biological data?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, A549) to confirm IC₅₀ consistency .

- Standardized protocols : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .

- Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends .

Q. What advanced analytical techniques characterize the compound’s interaction with biomolecules?

- Molecular docking : Simulate binding to target proteins (e.g., Topoisomerase II) using AutoDock Vina .

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) with immobilized enzyme targets .

- CCS (Collision Cross Section) analysis : Compare experimental CCS values (e.g., 153.9 Ų for [M+H]⁺) with computational predictions .

Q. How can reaction intermediates be trapped to study the condensation mechanism?

Q. What in silico tools predict the compound’s ADMET properties?

- SwissADME : Predict logP (≈3.2), indicating moderate lipophilicity .

- ProTox-II : Estimate hepatotoxicity risk and LD₅₀ values .

- Molinspiration : Assess drug-likeness via rule-of-five compliance (e.g., molecular weight <500) .

Methodological Tables

Q. Table 1. Comparative Biological Activity of Thiazole Derivatives

| Compound (CAS) | Substituent | IC₅₀ (Anticancer, μM) | MIC (S. aureus, μg/mL) |

|---|---|---|---|

| 164520-75-6 (Target Compound) | 4-Isobutoxy | 12.4 ± 1.2 | 8.5 ± 0.7 |

| 81154-18-9 | 4-Chloro | 9.8 ± 0.9 | 6.2 ± 0.5 |

| 100063-24-9 | 4-Ethoxy | 18.6 ± 2.1 | 15.3 ± 1.4 |

Q. Table 2. Optimal Synthesis Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Base | K₂CO₃ (1.2 equiv) | 82 |

| Temperature | 70°C | 85 |

| Reaction Time | 7 hours | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。